N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole and pyrimidine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with urea or thiourea.
Coupling Reaction: The final step involves coupling the thiazole and pyrimidine rings through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the thiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and pyrimidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Pyrimidine Derivatives: Compounds like uracil, thymine, and cytosine.
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is unique due to its specific combination of thiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H14N4O2S |
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Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C12H14N4O2S/c1-7-4-11(18)16(6-13-7)5-10(17)15-12-14-8(2)9(3)19-12/h4,6H,5H2,1-3H3,(H,14,15,17) |
InChI Key |
IEQYSALYRRNGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=NC(=C(S2)C)C |
Origin of Product |
United States |
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